molecular formula C12H11BrOS B8525818 (5-Bromo-thiophen-2-yl)-p-tolyl-methanol

(5-Bromo-thiophen-2-yl)-p-tolyl-methanol

Cat. No.: B8525818
M. Wt: 283.19 g/mol
InChI Key: PENZLAZSIVCUEF-UHFFFAOYSA-N
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Description

(5-Bromo-thiophen-2-yl)-p-tolyl-methanol is a substituted thiophene derivative featuring a bromine atom at the 5-position of the thiophene ring, a p-tolyl (4-methylphenyl) group, and a hydroxymethyl (-CH2OH) substituent. This compound combines aromatic (thiophene and p-tolyl) and polar (hydroxymethyl) functionalities, making it a versatile intermediate in pharmaceuticals and materials science.

Properties

Molecular Formula

C12H11BrOS

Molecular Weight

283.19 g/mol

IUPAC Name

(5-bromothiophen-2-yl)-(4-methylphenyl)methanol

InChI

InChI=1S/C12H11BrOS/c1-8-2-4-9(5-3-8)12(14)10-6-7-11(13)15-10/h2-7,12,14H,1H3

InChI Key

PENZLAZSIVCUEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(S2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between (5-Bromo-thiophen-2-yl)-p-tolyl-methanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Notable Properties/Applications
This compound C12H11BrOS 283.18 Thiophene 5-Br, 2-(CH2OH), p-tolyl Potential pharmaceutical intermediate
5-Bromo-2-thiophenemethanol C5H5BrOS 193.06 Thiophene 5-Br, 2-(CH2OH) Liquid; used in organic synthesis
5-Bromobenzo[b]thiophene-2-methanol C9H7BrOS 243.12 Benzo[b]thiophene 5-Br, 2-(CH2OH) Pharmacologically active
(5-Bromo-2-chloro-4-methoxy-phenyl)-methanol C8H8BrClO2 265.51 Benzene 5-Br, 2-Cl, 4-OCH3, 1-(CH2OH) High-purity pharmaceutical intermediate

Key Observations:

  • The benzo[b]thiophene analog () adds a fused benzene ring, increasing aromaticity and steric bulk.
  • Substituent Effects: The p-tolyl group in the target compound introduces lipophilicity, which may improve membrane permeability in biological systems compared to simpler thiophene-methanol derivatives (e.g., ).

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